(2-Chloroquinolin-6-yl)boronic acid
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Overview
Description
(2-Chloroquinolin-6-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a chlorine atom at the 2-position and a boronic acid group at the 6-position. This compound is of significant interest in organic chemistry due to its utility in various synthetic applications, particularly in Suzuki-Miyaura cross-coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloroquinolin-6-yl)boronic acid typically involves the borylation of a quinoline derivative. One common method is the palladium-catalyzed borylation of 2-chloroquinoline using bis(pinacolato)diboron in the presence of a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (2-Chloroquinolin-6-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the boronic acid group reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic acid group can be oxidized to form phenols or quinones under specific conditions.
Substitution: The chlorine atom at the 2-position can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., DMF, toluene).
Oxidation: Oxidizing agents like hydrogen peroxide or sodium periodate.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Major Products:
Suzuki-Miyaura Coupling: Biaryl or vinyl-aryl compounds.
Oxidation: Phenols or quinones.
Substitution: Aminoquinolines or thioquinolines.
Scientific Research Applications
(2-Chloroquinolin-6-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Chloroquinolin-6-yl)boronic acid primarily involves its ability to form covalent bonds with other molecules through its boronic acid group. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, facilitating the formation of carbon-carbon bonds . The chlorine atom at the 2-position can also participate in nucleophilic substitution reactions, allowing for further functionalization of the quinoline ring .
Comparison with Similar Compounds
(6-Chloroquinolin-4-yl)boronic acid: Similar structure but with the boronic acid group at the 4-position.
(2-Chloroquinolin-8-yl)boronic acid: Similar structure but with the boronic acid group at the 8-position.
Quinoline-6-boronic acid: Lacks the chlorine substituent.
Uniqueness: (2-Chloroquinolin-6-yl)boronic acid is unique due to the specific positioning of the chlorine and boronic acid groups, which imparts distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex molecules and materials .
Properties
Molecular Formula |
C9H7BClNO2 |
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Molecular Weight |
207.42 g/mol |
IUPAC Name |
(2-chloroquinolin-6-yl)boronic acid |
InChI |
InChI=1S/C9H7BClNO2/c11-9-4-1-6-5-7(10(13)14)2-3-8(6)12-9/h1-5,13-14H |
InChI Key |
HQJJLEBSTRRDBP-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=C(C=C2)Cl)(O)O |
Origin of Product |
United States |
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